

An In-depth Technical Guide to Photoclick Sphingosine for Studying Sphingolipid Metabolism

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Compound of Interest		
Compound Name:	Photoclick sphingosine	
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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of **photoclick sphingosine**, a powerful chemical probe for the advanced study of sphingolipid metabolism and interactions. It covers the probe's mechanism, detailed experimental protocols, and its application in identifying novel protein-lipid interactions.

Introduction to Photoclick Sphingosine

Photoclick sphingosine (pacSph) is a synthetically modified analog of sphingosine, an essential building block for all sphingolipids.[1] It is engineered to serve as a versatile molecular tool for investigating the complex roles of sphingolipids in cellular processes.[2][3] Structurally, it mimics natural sphingosine, allowing it to be integrated into the cell's endogenous metabolic pathways.[1][2]

The key to its utility lies in its bifunctional nature, incorporating two distinct chemical moieties onto the sphingosine backbone:

A photoactivatable diazirine group: This group remains inert until activated by UV light. Upon
photoactivation, it forms a highly reactive carbene intermediate that covalently cross-links
with nearby molecules, primarily interacting proteins.[1][4]



• A terminal alkyne group: This "clickable" handle enables the molecule to be tagged with a reporter molecule (e.g., a fluorophore or biotin) through a highly specific and efficient bioorthogonal reaction known as click chemistry.[1][5]

This dual functionality allows researchers to first trap transient lipid-protein interactions in living cells and then isolate and identify the involved proteins, providing a powerful method for mapping the sphingolipid interactome.[1][6]

Properties of Photoclick Sphingosine

The physical and chemical properties of **photoclick sphingosine** are critical for its application in experimental settings.

Property	Value	Reference
IUPAC Name	(2S,3R,E)-2-amino-13-(3- (pent-4-yn-1-yl)-3H-diazirin-3- yl)tridec-4-ene-1,3-diol	[1][7]
Molecular Formula	C19H33N3O2	[1]
Formula Weight	335.49 g/mol	[1]
Exact Mass	335.26	[1][7]
Purity	>99%	[1][7]
Appearance	Powder	[7]
Storage Temperature	-20°C	[1][7]
Percent Composition	C 68.02%, H 9.91%, N 12.53%, O 9.54%	[1][7]

Mechanism of Action: A Dual-Pronged Approach

The utility of **photoclick sphingosine** stems from its two orthogonally reactive groups, which can be addressed in a stepwise manner.

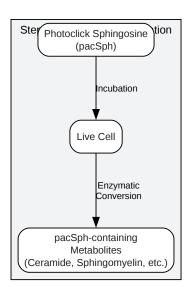
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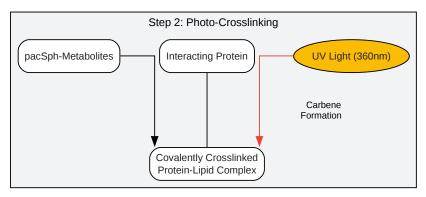


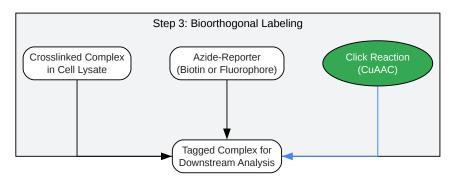


- Metabolic Incorporation: Cells are first incubated with photoclick sphingosine. Due to its
 structural similarity to endogenous sphingosine, it is taken up by cells and processed by
 sphingolipid-metabolizing enzymes.[2][6] This allows the probe to be incorporated into more
 complex sphingolipids like ceramides, sphingomyelin, and glycosphingolipids, effectively
 distributing the probe throughout the relevant cellular pathways.
- Photoaffinity Labeling (PAL): After incorporation, cells are exposed to UV light (typically around 360 nm).[8] This activates the diazirine ring, which expels nitrogen gas to generate a highly reactive carbene. This carbene rapidly and indiscriminately forms a covalent bond with any molecule in its immediate vicinity, effectively "trapping" direct binding partners, such as enzymes or structural proteins.[1][9][10]
- Bioorthogonal "Click" Reaction: The final step involves cell lysis followed by a click chemistry reaction. The alkyne handle on the probe is used to attach a reporter tag, most commonly an azide-modified molecule like biotin (for affinity purification) or a fluorescent dye (for imaging).
 [1][5] This allows for the specific detection and isolation of only those molecules that were successfully labeled by the photoclick probe.

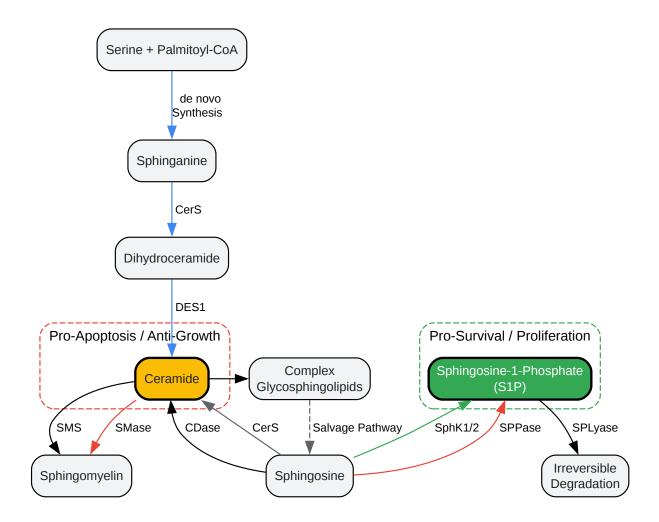




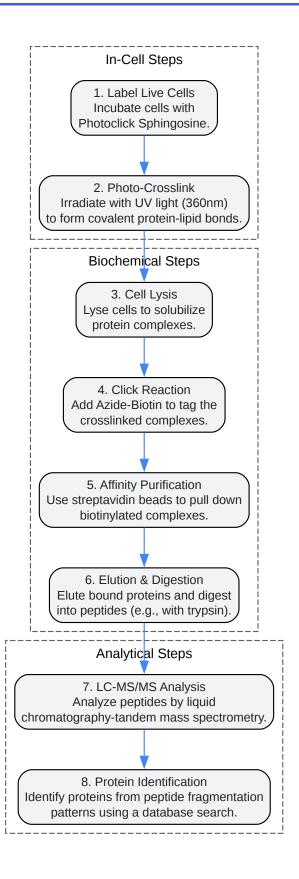












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